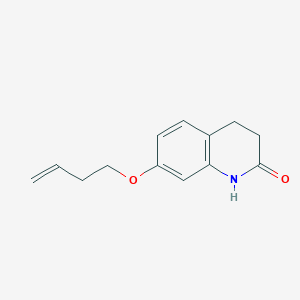

Aripiprazole Impurity 3

Descripción general

Descripción

Aripiprazole Impurity 3, also known as 7-(3-Buten-1-yloxy)-3,4-dihydro-2(1H)-quinolinone, is a compound related to Aripiprazole, a medication primarily used for the treatment of schizophrenia or bipolar disorder . The impurity is used as a reference standard in laboratory tests .

Synthesis Analysis

The synthesis of Aripiprazole and its impurities has been studied extensively. A sensitive and reproducible ion pair RPLC method was developed for the determination of Aripiprazole and its nine impurities . Another study optimized the amount of substrate and other factors to achieve a high conversion ratio of about 90-99% .Molecular Structure Analysis

The molecular structure of Aripiprazole Impurity 3 can be analyzed using various techniques such as FTIR, XRD, DSC, SEM, and TGA . These techniques can provide valuable information about the bond shifting, surface morphology, and exothermic peaks of the impurity.Chemical Reactions Analysis

The chemical reactions involved in the formation of Aripiprazole Impurity 3 have been described in several studies. For instance, one study describes the formation of the impurity during the reaction of 7-(4-bromobutoxy)-3, 4-dihydroquinoline-2(1H)-one with 1-(2, 3-dichloro phenyl) Piperazine Hydrochloride .Physical And Chemical Properties Analysis

Aripiprazole Impurity 3, like Aripiprazole, is likely to exhibit low aqueous solubility and high lipophilicity . The solubility of the drug substance can be improved upon complexation with cyclodextrins .Aplicaciones Científicas De Investigación

Identification and Characterization

- Aripiprazole Impurity 3 has been identified and characterized during the process development of aripiprazole. It was isolated, synthesized, and characterized using techniques like 1H NMR, IR, and mass spectral data (Gutta et al., 2008).

Analytical Method Development

- Research has been conducted to develop and validate HPLC methods for determining aripiprazole and its impurities in pharmaceuticals. Such methods are critical for ensuring the purity and safety of the drug (Filijović et al., 2014).

Chromatographic Behavior Study

- The chromatographic behavior of aripiprazole and its related chemical impurities, including Aripiprazole Impurity 3, has been studied to understand their interactions with different chromatographic conditions (Soponar et al., 2016).

Stability Indicating Methods

- Research has developed sensitive RP-LC methods for quantitative determination of aripiprazole in various forms and also for related substances determination. These methods are vital for assessing the stability and quality of aripiprazole and its impurities (Rao et al., 2008).

Drug Receptor Occupancy Study

- Studies have also investigated the occupancy of dopamine D2 and D3 receptors in humans treated with aripiprazole, using techniques like positron emission tomography. This is essential for understanding the drug's mechanism of action (Yokoi et al., 2002).

Pharmacology and Therapeutic Application

- Aripiprazole's efficacy and safety have been extensively studied, including its pharmacology, clinical efficacy, and tolerability in the treatment of schizophrenia and other disorders (Kasper et al., 2003).

Novel Drug Formulation

- Research on nanoemulsion-containing aripiprazole for schizophrenia treatment highlights the development of novel drug formulations to enhance therapeutic efficacy (Masoumi et al., 2015).

Receptor Activity Profile Study

- Investigations into the receptor activity profile of aripiprazole, including its functionally selective actions at dopamine D2 receptor-mediated signaling pathways, are crucial for understanding its unique pharmacological properties (Urban et al., 2007).

Therapeutic Drug Monitoring

- The development of methods for therapeutic monitoring of aripiprazole, using techniques like HPLC with column-switching and spectrophotometric detection, is essential for personalized medicine and optimizing treatment outcomes (Kirschbaum et al., 2005).

Safety Evaluation

- Studies have been conducted to evaluate the safety of aripiprazole in the treatment of schizophrenia, focusing on aspects like metabolic effects and tolerability (Preda & Shapiro, 2020).

Mecanismo De Acción

Target of Action

Aripiprazole, the parent compound of Aripiprazole Impurity 3, exhibits high affinity for dopamine D2 and D3, serotonin 5-HT1a and 5-HT2a receptors

Mode of Action

Aripiprazole is known as a “dopamine system stabilizer” with a mechanism of action that exerts partial agonism with high affinity at dopamine D2 receptors and serotonin-5-HT1A receptors as well as antagonism at serotonin-5-HT2A receptors

Biochemical Pathways

Aripiprazole’s action involves multiple neurotransmitter systems. It reduces dopaminergic neurotransmission through partial agonism of D2 receptors, mainly in the mesolimbic and mesocortical pathways . It also has interactions with several serotonin receptor subtypes

Pharmacokinetics

Aripiprazole is metabolized by cytochrome P450 (CYP) 2D6 and CYP3A4, which mainly form its active metabolite dehydro-aripiprazole

Result of Action

Aripiprazole and its primary active metabolite induce mitochondrial toxicity, causing robust declines in cellular ATP and viability

Action Environment

The hydration process of Aripiprazole Form III to Form H1 follows a novel, dandelion sowing-like hydration mechanism . Both increases in temperature and external energy input accelerate the hydration process

Safety and Hazards

Direcciones Futuras

Future research could focus on improving the solubility and stability of Aripiprazole and its impurities, potentially through the use of inclusion complexes with other compounds . Additionally, the unique neurobiology of Aripiprazole suggests further exploration of these targets by novel and future biased ligand compounds .

Propiedades

IUPAC Name |

7-but-3-enoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-8-16-11-6-4-10-5-7-13(15)14-12(10)9-11/h2,4,6,9H,1,3,5,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZKENBUSFXYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC2=C(CCC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

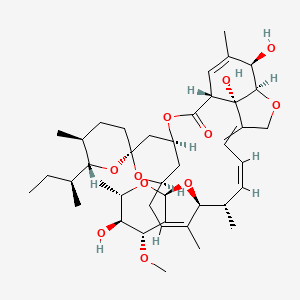

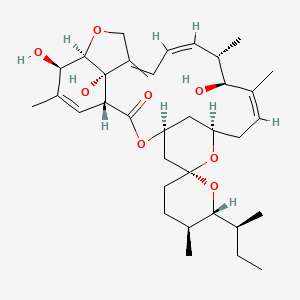

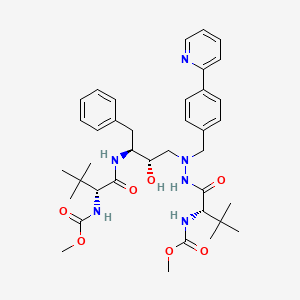

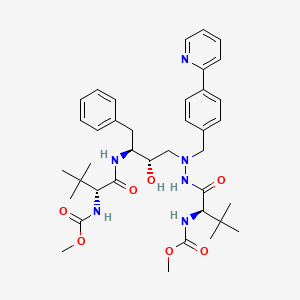

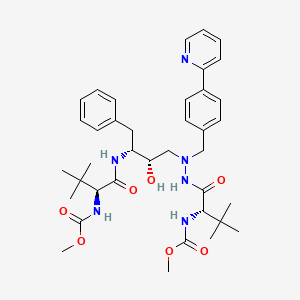

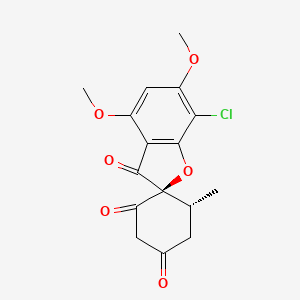

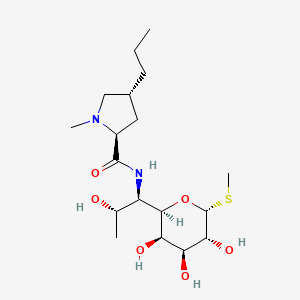

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601511.png)